molecular formula C19H16NOP B12891252 4-(Diphenylphosphino)benzamide CAS No. 5068-15-5

4-(Diphenylphosphino)benzamide

Cat. No.: B12891252
CAS No.: 5068-15-5
M. Wt: 305.3 g/mol
InChI Key: KZUACPSBACWLPO-UHFFFAOYSA-N
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Description

4-(Diphenylphosphino)benzamide is an organophosphorus compound with the molecular formula C19H16NOP It features a benzamide group substituted with a diphenylphosphino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diphenylphosphino)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-(diphenylphosphino)benzoic acid with amines under specific conditions. For example, the condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation has been reported as a green and efficient method . Another method involves the use of organotin precursors, where the reaction of 4-(diphenylphosphino)benzoic acid with organotin oxides and -oxy-hydroxide results in the formation of various organostannoxane-supported compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphino)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include diethyl azodicarboxylate (DEAD), triphenylphosphine, and various organotin compounds. Conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired reactions.

Major Products

Major products formed from reactions involving this compound include phosphine oxides, esters, and various organostannoxane-supported compounds .

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphino)benzamide involves its role as a phosphine ligand and reducing agent. In the context of CRISPR/Cas9 reactivation, the compound removes azidomethylnicotinyl groups, thereby restoring the function of the gRNA and enabling gene editing . The molecular targets and pathways involved include the interaction with nucleic acids and proteins, facilitating specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diphenylphosphino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to act as both a reductant and a pronucleophile in the Mitsunobu reaction highlights its versatility .

Properties

CAS No.

5068-15-5

Molecular Formula

C19H16NOP

Molecular Weight

305.3 g/mol

IUPAC Name

4-diphenylphosphanylbenzamide

InChI

InChI=1S/C19H16NOP/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H2,20,21)

InChI Key

KZUACPSBACWLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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